

A Technical Guide to the Spectroscopic Analysis of 4-Chloro-2-phenylpyridine

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Compound of Interest

Compound Name: 4-Chloro-2-phenylpyridine

Cat. No.: B1303127

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This guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-phenylpyridine**, tailored for researchers, scientists, and professionals in the field of drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **4-Chloro-2-phenylpyridine**. It is important to note that direct experimental data for this specific compound is not widely available in the searched literature. Therefore, the NMR data presented is for the closely related isomer, 2-(4-Chlorophenyl)pyridine, and the IR and MS data are predicted based on the known spectroscopic behavior of its constituent functional groups and related phenylpyridine structures.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data is for the isomer 2-(4-Chlorophenyl)pyridine, which is expected to have very similar chemical shifts for the protons and carbons of the 4-chlorophenyl group. The chemical shifts for the pyridine ring will differ due to the different substitution pattern.

Table 1: Predicted ^1H NMR Data for **4-Chloro-2-phenylpyridine** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.7	d	~4.4	Pyridine H6
~7.95	d	~8.8	Phenyl H2', H6'
~7.7-7.8	m	-	Pyridine H3, H5
~7.45	d	~8.8	Phenyl H3', H5'

Data is for the isomer 2-(4-Chlorophenyl)pyridine as a proxy.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Data for **4-Chloro-2-phenylpyridine** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~156.1	Pyridine C2
~149.7	Pyridine C6
~137.7	Phenyl C1'
~136.8	Pyridine C4
~135.0	Phenyl C4'
~128.9	Phenyl C3', C5'
~128.1	Phenyl C2', C6'
~122.3	Pyridine C3
~120.3	Pyridine C5

Data is for the isomer 2-(4-Chlorophenyl)pyridine as a proxy.[\[1\]](#)

1.2. Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for **4-Chloro-2-phenylpyridine** are detailed below, based on standard correlation tables for the functional groups present.

Table 3: Predicted IR Absorption Bands for **4-Chloro-2-phenylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1600-1585	Medium	Aromatic C=C in-ring stretch (pyridine)
1500-1400	Medium	Aromatic C=C in-ring stretch (phenyl)
~1570	Strong	Pyridine ring C=N stretch
900-675	Strong	Aromatic C-H out-of-plane bend
850-550	Medium	C-Cl stretch

1.3. Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight of **4-Chloro-2-phenylpyridine** and the known fragmentation patterns of phenylpyridine isomers.

Table 4: Predicted Mass Spectrometry Data for **4-Chloro-2-phenylpyridine**

m/z	Relative Intensity	Assignment
189	High	Molecular ion (M ⁺) with ³⁵ Cl
191	Medium	Molecular ion (M ⁺ +2) with ³⁷ Cl (approximately 1/3 intensity of M ⁺)
154	Low	[M-Cl] ⁺
127	Low	[M-Cl-HCN] ⁺
77	Low	Phenyl cation [C ₆ H ₅] ⁺

Note: 4-phenylpyridine isomers are known to be relatively stable, often showing a dominant molecular ion peak with minimal fragmentation.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of purified **4-Chloro-2-phenylpyridine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3).[3]
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[3]

^1H NMR Spectroscopy:

- Instrument: A 400 MHz NMR spectrometer.[1][3]
- Acquisition: ^1H NMR spectra are recorded at room temperature. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or 125 MHz NMR spectrometer.[3]
- Acquisition: ^{13}C NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

- Data Processing: The FID is processed similarly to the ^1H spectrum. Chemical shifts are reported in ppm, with the CDCl_3 solvent peak at 77.16 ppm used as a secondary reference.
[4]

2.2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount of solid **4-Chloro-2-phenylpyridine** is dissolved in a few drops of a volatile solvent like methylene chloride.[5]
- A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[5]
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

FT-IR Analysis:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: A background spectrum of the clean salt plate is recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The data is typically presented as percent transmittance versus wavenumber (cm^{-1}).

2.3. Mass Spectrometry (MS)

Sample Preparation for GC-MS:

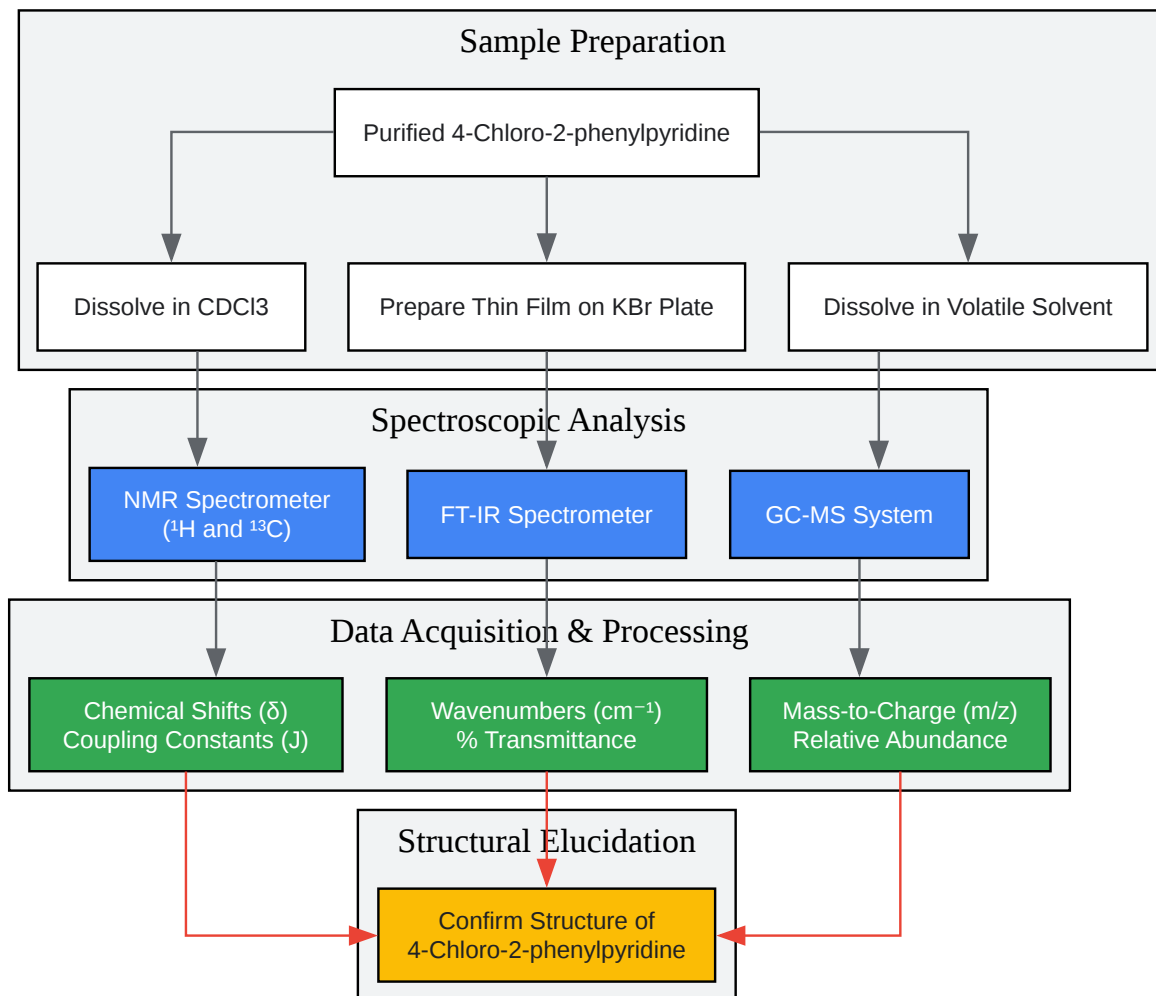
- A dilute solution of **4-Chloro-2-phenylpyridine** is prepared in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 10 $\mu\text{g/mL}$. [6]
- The solution is filtered if any particulate matter is present and transferred to a 2 mL autosampler vial.[6]

GC-MS Analysis:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography:
 - Column: An HP-5MS capillary column (or equivalent) is used.^{[7][8]}
 - Injection: A small volume (e.g., 1 μ L) of the sample solution is injected in splitless mode.^[8]
 - Temperature Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 300°C.^[8]
- Mass Spectrometry:
 - Ionization: Electron impact ionization is performed at 70 eV.^[7]
 - Analysis: The mass analyzer scans a mass range (e.g., m/z 35-500) to detect the molecular ion and its fragment ions.^[7]
- Data Processing: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-phenylpyridine**.



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Caption: Workflow for Spectroscopic Analysis of **4-Chloro-2-phenylpyridine**.

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